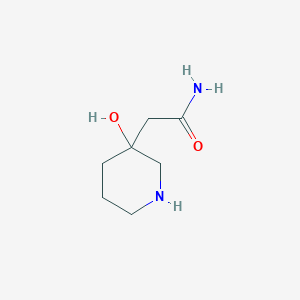

2-(3-Hydroxypiperidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Hydroxypiperidin-3-yl)acetamide” is a compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 . It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with a hydroxyl group on the third carbon and an acetamide group on the second carbon .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

Chemoselective Acetylation :

- The study by Magadum and Yadav (2018) on chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase illustrates the importance of specific acetamide derivatives in synthesizing intermediates for antimalarial drugs. This research highlights the potential utility of similar acetamide compounds in drug synthesis processes (Deepali B Magadum & G. Yadav, 2018).

Antitubercular Agents :

- Pissinate et al. (2016) described 2-(Quinolin-4-yloxy)acetamides as potent in vitro inhibitors of Mycobacterium tuberculosis growth, including against drug-resistant strains, without apparent toxicity to certain cell types. This indicates the therapeutic potential of acetamide derivatives in developing new antitubercular agents (K. Pissinate et al., 2016).

Biodegradation of Pesticides :

- Research by Tang et al. (2012) on a Stenotrophomonas sp. strain capable of hydrolyzing acetamiprid, a neonicotinoid pesticide, provides insights into the environmental bioremediation potential of bacteria. Acetamide derivatives like 2-(3-Hydroxypiperidin-3-yl)acetamide could be relevant in studies related to the biodegradation of synthetic compounds (Hongzhi Tang et al., 2012).

Synthesis and Selectivity of Muscarinic Receptor Antagonists :

- Mitsuya et al. (1999) synthesized a new class of 4-acetamidopiperidine derivatives as muscarinic M3 receptor antagonists with high selectivity over M2 receptors, potentially useful for treating obstructive airway diseases. This underscores the significance of acetamide derivatives in developing receptor-selective drugs (M. Mitsuya et al., 1999).

Future Directions

Piperidine derivatives, including “2-(3-Hydroxypiperidin-3-yl)acetamide”, are of significant interest in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will likely continue to be a focus of scientific advances .

Mechanism of Action

Target of Action

It is known that acetamide derivatives can interact with the aliphatic amidase expression-regulating protein .

Mode of Action

It is known that acetamide derivatives can negatively regulate the expression of the aliphatic amidase operon .

Biochemical Pathways

It is known that piperidine derivatives, which include 2-(3-hydroxypiperidin-3-yl)acetamide, can have a significant impact on various biological activities .

Result of Action

It is known that piperidine derivatives can exhibit various pharmacological activities .

properties

IUPAC Name |

2-(3-hydroxypiperidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(10)4-7(11)2-1-3-9-5-7/h9,11H,1-5H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDRNQMYXZGQHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2705262.png)

![8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2705264.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2705269.png)

![Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2705272.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)